Cas no 2229083-14-9 (2-4-(morpholin-4-yl)phenylethanethioamide)
2-4-(morpholin-4-yl)phenylethanethioamide Chemical and Physical Properties
Names and Identifiers
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- 2-4-(morpholin-4-yl)phenylethanethioamide
- EN300-1762767
- 2229083-14-9
- 2-[4-(morpholin-4-yl)phenyl]ethanethioamide
-
- Inchi: 1S/C12H16N2OS/c13-12(16)9-10-1-3-11(4-2-10)14-5-7-15-8-6-14/h1-4H,5-9H2,(H2,13,16)
- InChI Key: CHYQAQYVAFVMRT-UHFFFAOYSA-N
- SMILES: S=C(CC1C=CC(=CC=1)N1CCOCC1)N
Computed Properties
- Exact Mass: 236.09833431g/mol
- Monoisotopic Mass: 236.09833431g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 70.6Ų
2-4-(morpholin-4-yl)phenylethanethioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1762767-1g |
2-[4-(morpholin-4-yl)phenyl]ethanethioamide |
2229083-14-9 | 1g |
$986.0 | 2023-09-20 | ||
| Enamine | EN300-1762767-5g |
2-[4-(morpholin-4-yl)phenyl]ethanethioamide |
2229083-14-9 | 5g |
$2858.0 | 2023-09-20 | ||
| Enamine | EN300-1762767-10g |
2-[4-(morpholin-4-yl)phenyl]ethanethioamide |
2229083-14-9 | 10g |
$4236.0 | 2023-09-20 | ||
| Enamine | EN300-1762767-0.05g |
2-[4-(morpholin-4-yl)phenyl]ethanethioamide |
2229083-14-9 | 0.05g |
$827.0 | 2023-09-20 | ||
| Enamine | EN300-1762767-0.1g |
2-[4-(morpholin-4-yl)phenyl]ethanethioamide |
2229083-14-9 | 0.1g |
$867.0 | 2023-09-20 | ||
| Enamine | EN300-1762767-0.25g |
2-[4-(morpholin-4-yl)phenyl]ethanethioamide |
2229083-14-9 | 0.25g |
$906.0 | 2023-09-20 | ||
| Enamine | EN300-1762767-0.5g |
2-[4-(morpholin-4-yl)phenyl]ethanethioamide |
2229083-14-9 | 0.5g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1762767-1.0g |
2-[4-(morpholin-4-yl)phenyl]ethanethioamide |
2229083-14-9 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1762767-2.5g |
2-[4-(morpholin-4-yl)phenyl]ethanethioamide |
2229083-14-9 | 2.5g |
$1931.0 | 2023-09-20 | ||
| Enamine | EN300-1762767-5.0g |
2-[4-(morpholin-4-yl)phenyl]ethanethioamide |
2229083-14-9 | 5g |
$2858.0 | 2023-06-03 |
2-4-(morpholin-4-yl)phenylethanethioamide Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 2-4-(morpholin-4-yl)phenylethanethioamide
Introduction to 2-4-(morpholin-4-yl)phenylethanethioamide (CAS No. 2229083-14-9)
2-4-(morpholin-4-yl)phenylethanethioamide, identified by the Chemical Abstracts Service Number (CAS No.) 2229083-14-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of thioamide derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural motif, featuring a phenyl ring linked to a morpholine moiety through an ethanethioamide bridge, imparts unique chemical and pharmacological properties that make it a subject of intense study.
The molecular structure of 2-4-(morpholin-4-yl)phenylethanethioamide encompasses several key functional groups that contribute to its reactivity and biological significance. The phenyl ring serves as a hydrophobic scaffold, while the morpholine ring introduces a basic nitrogen atom that can interact with acidic residues in biological targets. The thioamide group (-CSNH-) acts as a crucial pharmacophore, often involved in hydrogen bonding and electrostatic interactions with protein binding sites. This combination of features makes the compound a promising candidate for further exploration in the development of novel therapeutic agents.
In recent years, there has been growing interest in thioamide derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in modulating various cellular processes, including enzyme inhibition, receptor binding, and anti-inflammatory effects. The presence of the morpholine ring in 2-4-(morpholin-4-yl)phenylethanethioamide particularly enhances its interaction with biological targets, making it an attractive scaffold for drug design. Studies have shown that morpholine-containing compounds often exhibit enhanced solubility and bioavailability, which are critical factors for successful drug candidates.
One of the most compelling aspects of 2-4-(morpholin-4-yl)phenylethanethioamide is its potential application in the treatment of neurological disorders. Research has indicated that thioamide derivatives can interact with neurotransmitter receptors, potentially offering therapeutic benefits for conditions such as depression, anxiety, and neurodegenerative diseases. The specific structural features of this compound may allow it to modulate neurotransmitter activity without causing significant side effects, making it a promising candidate for further clinical investigation.
Moreover, the synthesis of 2-4-(morpholin-4-yl)phenylethanethioamide presents an interesting challenge for organic chemists due to its complex structural framework. The synthesis involves multiple steps, including condensation reactions, cyclization processes, and functional group transformations. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that the final product is suitable for biological testing. These synthetic advancements not only contribute to the availability of the compound but also provide valuable insights into the development of similar derivatives.
The pharmacological evaluation of 2-4-(morpholin-4-yl)phenylethanethioamide has revealed several promising properties. In vitro studies have demonstrated its ability to inhibit specific enzymes associated with inflammatory pathways, suggesting potential applications in anti-inflammatory therapies. Additionally, preliminary animal models have shown encouraging results regarding its ability to cross the blood-brain barrier, which is essential for treating central nervous system disorders. These findings underscore the compound's therapeutic potential and justify further preclinical studies.
As research in medicinal chemistry continues to evolve, compounds like 2-4-(morpholin-4-yl)phenylethanethioamide are expected to play a pivotal role in discovering new treatments for various diseases. The integration of computational chemistry and high-throughput screening techniques has accelerated the identification of lead compounds with desirable pharmacological profiles. 2-4-(morpholin-4-yl)phenylethanethioamide, with its unique structural features and demonstrated biological activity, is well-positioned to contribute significantly to this ongoing effort.
The future directions for research on 2-4-(morpholin-4-yl)phenylethanethioamide include optimizing its chemical structure for improved efficacy and reduced toxicity. By leveraging structure-based drug design principles, scientists can modify key functional groups to enhance target binding affinity while minimizing off-target effects. Furthermore, exploring derivative compounds based on this scaffold may uncover additional therapeutic applications that could address unmet medical needs.
In conclusion,2-4-(morpholin-4-y|phenylethanethioamide (CAS No. 2229083–14–9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural composition and demonstrated biological activities make it a valuable asset in the quest for novel therapeutic agents. As scientific understanding continues to advance,this compound is poised to make meaningful contributions to medicine,particularly in addressing complex neurological disorders。The ongoing exploration of its pharmacological properties promises exciting developments,both academically and clinically。
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